2-(3,4-DichlorobenZyloxy)phenylmagnesium bromide
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Overview
Description
2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide involves the reaction of 2-(3,4-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-(3,4-dichlorobenzyloxy)bromobenzene+Mg→2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Dry THF is typically used to maintain the stability of the Grignard reagent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the target molecule. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
3-(4-Dimethylaminophenyl)phenylmagnesium Bromide: Another Grignard reagent with different substituents on the aromatic ring.
Uniqueness
2-(3,4-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of compounds where the dichlorobenzyloxy group is a desired functional group.
Properties
Molecular Formula |
C13H9BrCl2MgO |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
WSRJUWWWGDKZLI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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